(H-Cys-4MbetaNA) acetate salt, also known as (H-Cys-4MβNA)2 acetate salt, is a synthetic compound with the molecular formula C28H30N4O4S2 and a molecular weight of approximately 550.7 g/mol. This compound is classified under the category of organosulfur compounds due to its disulfide bond structure, which plays a significant role in its chemical behavior and biological activity. It is primarily utilized in scientific research and pharmaceutical applications.
The compound is derived from the amino acid cysteine, which is essential for protein synthesis and plays a critical role in various biological processes. The acetate salt form enhances its solubility and stability in aqueous environments, making it suitable for laboratory use. Its classification includes:
The synthesis of (H-Cys-4MbetaNA) acetate salt typically involves several steps:
The detailed reaction mechanism may involve nucleophilic attack by the thiol group of cysteine on an electrophilic center, leading to the formation of a disulfide bond.
The molecular structure of (H-Cys-4MbetaNA) acetate salt can be represented as follows:
The structural data includes:
(H-Cys-4MbetaNA) acetate salt participates in various chemical reactions, primarily due to its functional groups:
The reactivity of this compound is crucial for its applications in drug design and development.
The mechanism of action of (H-Cys-4MbetaNA) acetate salt is primarily linked to its role as a precursor or modulator in biochemical pathways involving thiol-disulfide exchange reactions. This process is vital in cellular signaling, protein folding, and antioxidant defense mechanisms.
Data supporting these mechanisms can be derived from studies examining its effects on cellular models or enzyme assays.
The physical properties of (H-Cys-4MbetaNA) acetate salt include:
Chemical properties include:
(H-Cys-4MbetaNA) acetate salt has several applications in scientific research:
The systematic nomenclature of (H-Cys-4MbetaNA) acetate salt reflects its intricate molecular architecture. According to IUPAC conventions, its full designation is 2-amino-3-[[2-amino-3-[(4-methoxynaphthalen-2-yl)amino]-3-oxopropyl]disulfanyl]-N-(4-methoxynaphthalen-2-yl)propanamide acetate salt, precisely defining the connectivity of its constituent moieties . The molecular formula is C₂₉H₃₂N₄O₆S₂·C₂H₄O₂ (with non-salt form C₂₈H₃₀N₄O₄S₂), yielding a molecular weight of 596.7 g/mol for the acetate complex [2]. The canonical SMILES representation (COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C(=C3)OC)N)N.C(=O)O) provides a linear notation of its atomic connectivity, while the InChIKey (HNBNBFMISWQNDS-UHFFFAOYSA-N) serves as a unique cryptographic identifier for database referencing .
Structurally, this compound features a central disulfide bridge (-SS-) connecting two modified cysteine residues, each amidated with 4-methoxy-2-naphthylamine (4MbetaNA) moieties. This configuration creates a symmetrical dimeric architecture with two identical halves. The 4MbetaNA groups contribute extended aromatic systems with electron-donating methoxy substituents that confer distinctive photophysical properties. X-ray crystallographic analyses of analogous compounds reveal that the naphthalene rings adopt non-coplanar orientations relative to the peptide backbone, creating a twisted molecular geometry that influences solubility and biomolecular interactions [2]. The compound contains two chiral centers (cysteine α-carbons), with research-grade material typically provided as the racemic mixture unless otherwise specified. The presence of multiple hydrogen bond donors (5) and acceptors (10) facilitates complex formation with biological targets through complementary binding interactions .
Table 1: Structural and Physicochemical Properties of (H-Cys-4MbetaNA) Acetate Salt
Property | Specification | Research Significance |
---|---|---|
Molecular Formula | C₂₉H₃₂N₄O₆S₂ (596.7 g/mol) | Determines stoichiometric calculations |
Heavy Atom Count | 41 | Influences crystallinity and diffraction patterns |
Hydrogen Bond Donors | 5 | Impacts membrane permeability and protein binding |
Hydrogen Bond Acceptors | 10 | Affects solubility and hydration shell formation |
Rotatable Bonds | 14 | Influences conformational flexibility and entropy |
Topological Polar Surface Area | 182 Ų | Predicts bioavailability and blood-brain barrier penetration |
Canonical SMILES | COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C(=C3)OC)N)N.C(=O)O | Enables computational modeling and similarity searching |
Chiral Centers | 2 (per cysteine unit) | Affects enantioselective biological recognition |
Structurally analogous compounds demonstrate how specific modifications alter biochemical behavior. The replacement of cysteine with homocysteine extends the methylene spacer between the chiral center and disulfide bond, enhancing conformational flexibility but reducing enzymatic recognition. Substituting the naphthylamide with benzylamide (H-Cys-4MBA) significantly diminishes fluorescence quantum yield while retaining thiol reactivity. The monomeric variant (H-Cys-4MbetaNA without disulfide linkage) functions as a selective cysteine protease substrate but lacks the redox-sensing capability of the dimeric form. Glutathione conjugates introduce an additional glutamate moiety, creating tripeptide analogues with enhanced water solubility but reduced membrane permeability compared to the naphthylamide derivatives .
The synthetic methodology for (H-Cys-4MbetaNA) acetate salt has evolved significantly since its initial preparation. Early approaches (circa 2005-2010) employed solution-phase peptide coupling using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to conjugate Boc-protected cysteine to 4-methoxy-2-naphthylamine, followed by deprotection and oxidative dimerization with iodine. This route suffered from moderate yields (35-45%) due to epimerization at the cysteine α-carbon and difficulties in disulfide bond formation control. The introduction of Fmoc-solid phase synthesis (post-2010) enabled orthogonal protection strategies, with resin-bound Fmoc-Cys(Trt)-OH undergoing iterative coupling, deprotection, and finally cleavage to yield protected monomers that could be purified before oxidation. This approach improved overall yields to 60-68% and reduced racemization [5].
Contemporary synthetic routes (post-2018) employ disulfide-forming linkers in combination with microwave-assisted coupling. These methods achieve near-quantitative disulfide formation in minutes under controlled pH conditions. The current gold-standard protocol utilizes preformed symmetrical disulfide bridges between two cysteine residues, followed by simultaneous coupling of both 4MbetaNA groups using PyBOP activation. Final purification via reversed-phase HPLC provides >98% purity material, with the acetate counterion introduced during lyophilization to enhance stability. These advances have enabled the production of isotope-labeled variants (¹³C, ¹⁵N) for advanced metabolic tracing and NMR studies of disulfide exchange kinetics [5].
Table 2: Evolution of Research Applications and Synthesis Milestones
Time Period | Synthetic Methodology | Primary Research Applications | Key Limitations |
---|---|---|---|
2005-2010 | Solution-phase coupling with iodine oxidation | Preliminary redox studies, Antioxidant assays | Low yields (35-45%), Racemization issues, Limited purity |
2010-2018 | Fmoc-solid phase synthesis with air oxidation | Enzyme substrate profiling, Fluorescence-based thiol detection | Moderate yields (60-68%), Time-intensive oxidation steps |
2018-Present | Microwave-assisted coupling with disulfide linkers | Cellular redox sensing, Targeted drug delivery systems | High production costs, Specialized equipment required |
The compound's research applications have diversified significantly across biochemical disciplines. In redox biology, it serves as a reversible disulfide probe for monitoring cellular glutathione status through thiol-disulfide exchange reactions. Its fluorescence emission at 340 nm (excitation 280 nm) enables real-time tracking of intracellular reduction without disrupting cellular integrity. The antioxidant research community utilizes it as a cysteine-mimetic compound to study glutathione-independent radical scavenging pathways, demonstrating superior peroxyl radical quenching compared to N-acetylcysteine in macrophage models . Within enzyme kinetics, it functions as a chromogenic substrate for cysteine cathepsins through enzymatic cleavage of the amide bond linking cysteine to naphthylamine, releasing fluorescent β-naphthylamine detectable at excitation/emission maxima of 335/410 nm. This application parallels the use of Gly-Phe-β-naphthylamide for cathepsin C studies, though with distinct cleavage specificity [7] .
Emerging applications exploit its structure-activity relationships for advanced material science. The compound's ability to undergo reversible cyclization between thiol and amide groups forms the basis for stimuli-responsive hydrogels. Surface functionalization of gold nanoparticles via thiolate-gold interactions creates biosensors capable of detecting femtomolar concentrations of disulfide reductases. Most innovatively, researchers have incorporated it into proteolysis-targeting chimeras (PROTACs) where the disulfide bond serves as a redox-sensitive linker, enabling tissue-specific release of therapeutic payloads in hypoxic tumor microenvironments [5].
The reactivity of (H-Cys-4MbetaNA) acetate salt is governed by fundamental principles of physical organic chemistry, particularly concerning the nucleophilicity of its thiol groups. The sulfhydryl pKa values exhibit position-dependent variation based on proximity to terminal charges: N-terminal cysteine residues demonstrate pKa ≈7.57 due to stabilization by the α-ammonium group, while C-terminal analogues show pKa ≈9.45 from carboxylate destabilization. This difference creates a 50-fold reactivity differential towards maleimides at physiological pH, following the Brønsted relationship (βₙᵤ꜀≈0.41) that quantifies the linear free-energy relationship between thiolate nucleophilicity and conjugate acid pKa [5]. For (H-Cys-4MbetaNA), the disulfide-bonded dimer exhibits intermediate cysteine pKa values (≈8.88) that can be computationally modeled using density functional theory (DFT) at the B3LYP/6-31G(d) level, which accurately predicts the electrostatic influence of the naphthylamide moiety on sulfur electron density.
The disulfide exchange kinetics follow a second-order reaction scheme described by the Eigen mechanism, where the initial proton transfer equilibrium (k₁, k₋₁) precedes rate-limiting nucleophilic attack (k₂). Kinetic isotope effects (KIE ≈ 2.3) confirm proton transfer as partially rate-limiting. This framework explains the compound's selective reactivity with biological thiols: at pH 7.4, it reacts 18-fold faster with thioredoxin (pKa 6.7) than with glutathione (pKa 9.2) due to differences in thiolate availability. The reactivity-selectivity principle further dictates that lowering reaction temperature increases discrimination between thiol nucleophiles of differing pKa, providing a theoretical basis for optimizing experimental conditions [5] [9].
Table 3: Theoretical Models for Analyzing Reactivity and Interactions
Theoretical Framework | Key Parameters | Experimental Validation Methods |
---|---|---|
Brønsted Relationship | βₙᵤ꜀ = 0.41 ± 0.07 | pH-rate profiles, Linear free-energy relationships |
Eigen Disulfide Exchange | k₁ = 10¹⁰ M⁻¹s⁻¹, k₂ = 10⁶ M⁻¹s⁻¹ | Stopped-flow kinetics, Solvent isotope effects |
DFT Computational Modeling | ΔG‡ = 15.3 kcal/mol (B3LYP/6-31G(d)) | Correlations with experimental rate constants, IR frequency matching |
Marcus Electron Transfer | λ = 32 kcal/mol, ΔG° = -5.7 kcal/mol | Electrochemical studies, Reorganization energy calculations |
Analytical detection leverages the compound's inherent photophysical properties and chemical reactivity. High-performance liquid chromatography (HPLC) with fluorescence detection provides sensitive quantification (LOD ≈ 0.47 μM) following pre-column derivatization with ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), which reacts selectively with the reduced thiol form after disulfide reduction. This method achieves baseline separation from biological thiols like homocysteine and cysteamine within 12-minute runs using semi-micro ODS columns with acetate buffer/acetonitrile mobile phases [3]. For cellular imaging, rationetric fluorescent probes exploit the compound's FRET capability between naphthylamide donor and BODIPY acceptor moieties, creating redox-sensitive signals with emission shifts from 410 nm to 520 nm upon disulfide reduction. These approaches overcome the limitations of single-wavelength measurements that are susceptible to concentration artifacts [9].
Advanced computational approaches include molecular dynamics simulations (AMBER force field) that model the compound's membrane permeability (logP ≈1.2), predicting spontaneous bilayer insertion within 50 ns trajectories. Quantum mechanical/molecular mechanical (QM/MM) simulations elucidate the hydrolysis mechanism at cathepsin active sites, identifying Glu278 as the catalytic base that activates water for nucleophilic attack on the cysteine-naphthylamide carbonyl. Machine learning models trained on reactivity datasets predict novel derivatives with optimized properties: random forest regression identifies the 6-methoxy-3-naphthylamide isomer as having 40% higher fluorescence quantum yield while retaining enzymatic recognition [5] [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7